molecular formula C7H12N4 B1526218 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine CAS No. 944902-83-4

2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine

Cat. No.: B1526218
CAS No.: 944902-83-4
M. Wt: 152.2 g/mol
InChI Key: ASHZJIQNBDFBRJ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine is a chemical compound with the molecular formula C7H10N4. It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with pyrimidin-5-amine as the starting material.

  • Reaction Steps: The pyrimidin-5-amine undergoes a series of reactions, including alkylation and N-methylation.

  • Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified through crystallization or other purification techniques to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions, such as N-alkylation, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Alkyl halides and strong bases are typically used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Alkylated derivatives of the compound.

Scientific Research Applications

2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to understand the role of pyrimidine derivatives in biological systems.

  • Industry: It is used in the chemical industry for the production of various chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2-(Aminomethyl)pyridine: Similar structure but with a pyridine ring instead of pyrimidine.

  • 4-(Aminomethyl)benzoic acid: Contains an aminomethyl group attached to a benzene ring.

Uniqueness: 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can lead to different chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(aminomethyl)-N,N-dimethylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-11(2)6-4-9-7(3-8)10-5-6/h4-5H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHZJIQNBDFBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=C(N=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717145
Record name 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944902-83-4
Record name 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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